molecular formula C21H13Cl3F3N3O3 B2742857 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide CAS No. 339026-61-8

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide

Cat. No.: B2742857
CAS No.: 339026-61-8
M. Wt: 518.7
InChI Key: OHRHENROKNLYLU-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide is a complex organic compound that has found its place in various scientific fields due to its unique chemical structure and properties. This compound, composed of multiple functional groups including pyridine, benzene, and carboxamide, presents a range of chemical reactions and applications in scientific research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide typically involves multi-step organic reactions. A common approach begins with the chlorination and trifluoromethylation of a pyridine derivative, followed by its condensation with a suitable benzenecarboxamide derivative. The final steps often involve reactions with dichlorobenzyl compounds under controlled conditions to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound is streamlined for efficiency and cost-effectiveness. Large-scale reactors and optimized reaction conditions (such as temperature, pressure, and solvent choice) are employed to maximize yield. Continuous monitoring and refinement of the reaction parameters are crucial to maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidative products.

  • Reduction: : Reduction reactions involving this compound typically require specific reducing agents and conditions, yielding reduced forms of the original molecule.

  • Substitution: : The presence of chlorines and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : Various nucleophiles, under acidic or basic conditions, are used for substitution reactions.

Major Products Formed

Oxidation and reduction reactions often result in structurally diverse products, including modified pyridine and benzene derivatives. Substitution reactions produce new compounds with altered functional groups depending on the nucleophiles used.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide is utilized in numerous scientific research fields:

  • Chemistry: : As a reagent and intermediate in organic synthesis, particularly in the study of complex reaction mechanisms.

  • Biology: : In biochemical studies, it serves as a tool to investigate cellular pathways and enzyme functions.

  • Industry: : Employed in the production of specialized chemicals and materials, particularly in the pharmaceutical and agricultural sectors.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. The pathways involved often include inhibition or activation of biochemical processes, impacting cellular functions and biological outcomes.

Comparison with Similar Compounds

Compared to similar compounds, such as other pyridine derivatives or chlorinated benzenes, 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide stands out due to its unique combination of functional groups, which confer distinctive reactivity and biological activity.

  • Similar Compounds: : Examples include 4-chloro-2-(trifluoromethyl)pyridine, 2,4-dichlorobenzylamine, and other related benzenecarboxamide derivatives.

Its multifaceted properties make this compound a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3F3N3O3/c22-15-4-1-13(17(23)8-15)10-32-30-11-29-19(31)12-2-5-16(6-3-12)33-20-18(24)7-14(9-28-20)21(25,26)27/h1-9,11H,10H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRHENROKNLYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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